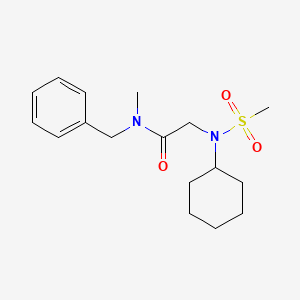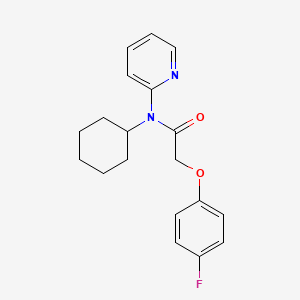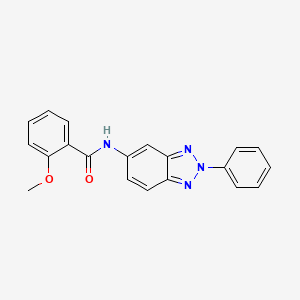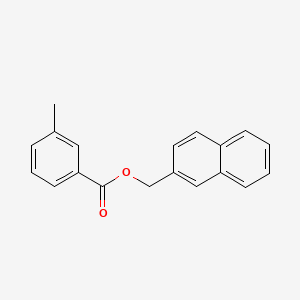![molecular formula C19H20N2O2 B5871396 ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)
ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of pyrrole derivatives and is widely used in organic synthesis and as a building block for the development of new drugs. In
Scientific Research Applications
DMPP has shown potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. DMPP has been used as a building block for the synthesis of new drugs with potential anticancer, antibacterial, and antifungal activities. DMPP derivatives have also been explored as potential materials for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, DMPP has shown promising catalytic activity in various organic transformations, including Michael addition and aldol condensation reactions.
Mechanism of Action
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DMPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the central nervous system. DMPP has also been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
DMPP has been shown to have both biochemical and physiological effects on the body. DMPP has been shown to inhibit the activity of AChE, leading to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory retention. DMPP has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Furthermore, DMPP has been shown to have anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPP is its ease of synthesis and high yield. DMPP is also relatively stable and can be stored for extended periods without degradation. However, DMPP can be toxic in high doses and should be handled with care. DMPP also has limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
For research on DMPP include the development of new derivatives, exploration of its mechanism of action, and potential therapeutic applications.
Synthesis Methods
DMPP can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of 4-methylacetophenone with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of ethyl cyanoacetate and a catalytic amount of piperidine. The resulting product is then hydrolyzed and recrystallized to obtain DMPP in high yield and purity.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-5-23-19(22)17(12-20)11-16-10-14(3)21(15(16)4)18-8-6-13(2)7-9-18/h6-11H,5H2,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIPWRHQRCYTTI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5871314.png)


![2-thiophenecarbaldehyde 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5871335.png)
![2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B5871338.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)


![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)


